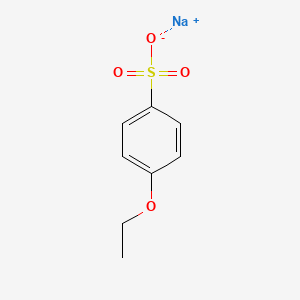
Sodium 4-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-ethoxybenzenesulfonate, also known as 4-ethoxybenzenesulfonic acid sodium salt, is an organic compound. It appears as a white or pale yellow solid. As a member of the anionic surfactant family, it finds applications in various fields, including cleaning agents, ink removers, and antistatic agents in industry .
Preparation Methods
Synthetic Routes:: The synthetic route for Sodium 4-ethoxybenzenesulfonate involves the sulfonation of 4-ethoxybenzenesulfonic acid. This reaction introduces the sulfonate group (-SO3Na) onto the aromatic ring. The overall process can be summarized as follows:
4-Ethoxybenzenesulfonic acid+Sulfonating agent→Sodium 4-ethoxybenzenesulfonate
Reaction Conditions:: The sulfonation reaction typically occurs under acidic conditions, using sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction temperature and concentration of reagents influence the yield and selectivity.
Industrial Production:: Industrial production methods involve large-scale sulfonation processes, where 4-ethoxybenzenesulfonic acid reacts with sodium hydroxide to form the sodium salt. The compound is then isolated and purified for commercial use.
Chemical Reactions Analysis
Sodium 4-ethoxybenzenesulfonate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Oxidation and Reduction: While the sulfonate group itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions: Sulfonation reactions typically use concentrated sulfuric acid or oleum. Other reagents may include Lewis acids or bases, depending on the desired transformation.
Scientific Research Applications
Sodium 4-ethoxybenzenesulfonate has diverse applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: May serve as a surfactant in cell culture media or protein purification.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed as an antistatic agent in plastics and textiles.
Mechanism of Action
The exact mechanism by which Sodium 4-ethoxybenzenesulfonate exerts its effects depends on the specific application. It may interact with cell membranes, proteins, or other biological components.
Comparison with Similar Compounds
While Sodium 4-ethoxybenzenesulfonate is unique due to its ethoxy substituent, similar compounds include Sodium 4-hydroxybenzenesulfonate (phenol-4-sulfonic acid sodium salt) and Sodium 4-methylbenzenesulfonate (sodium p-toluenesulfonate) . These compounds share the sulfonate group but differ in their aromatic substituents.
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
MORBPUIXVYRFJG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















